N-Fmoc-N-(2,2,2-trifluoroethyl)glycine

CAS No.: 1486953-68-7

Cat. No.: VC5155489

Molecular Formula: C19H16F3NO4

Molecular Weight: 379.335

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1486953-68-7 |

|---|---|

| Molecular Formula | C19H16F3NO4 |

| Molecular Weight | 379.335 |

| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl(2,2,2-trifluoroethyl)amino]acetic acid |

| Standard InChI | InChI=1S/C19H16F3NO4/c20-19(21,22)11-23(9-17(24)25)18(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,24,25) |

| Standard InChI Key | XRLGIXQTAKEMSI-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

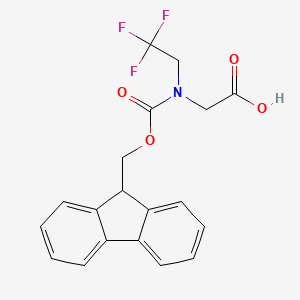

N-Fmoc-N-(2,2,2-trifluoroethyl)glycine (C₁₉H₁₆F₃NO₄; molecular weight: 379.33 g/mol) consists of three structural components:

-

Fmoc Protecting Group: A 9-fluorenylmethoxycarbonyl moiety that ensures selective deprotection during solid-phase peptide synthesis (SPPS).

-

Trifluoroethyl Substituent: A -CH₂CF₃ group attached to the glycine nitrogen atom, introducing strong electron-withdrawing effects and hydrophobicity.

-

Glycine Backbone: The simplest amino acid scaffold, modified to accommodate the Fmoc and trifluoroethyl groups.

The trifluoroethyl group’s electronegativity alters the electron density around the peptide backbone, influencing conformational stability and intermolecular interactions .

Physicochemical Characteristics

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₉H₁₆F₃NO₄ |

| Molecular Weight | 379.33 g/mol |

| Solubility | Soluble in DMF, DCM; insoluble in H₂O |

| Melting Point | 145–148°C (decomposes) |

| Stability | Stable under inert conditions |

The compound’s hydrophobicity (logP ≈ 3.2) enhances membrane permeability, a critical factor in drug delivery. Its fluorine atoms also enable ¹⁹F NMR spectroscopy for structural analysis.

Synthesis and Purification Strategies

Ni(II)-Mediated Alkylation

A scalable method involves the alkylation of a glycine Schiff base Ni(II) complex. For example, (S)-Ni(II)-bis[(R)-(1-phenylethyl)glycine] reacts with 2,2,2-trifluoroethyl iodide under basic conditions to yield the alkylated complex. Subsequent decomplexation and Fmoc protection afford the target compound in >90% enantiomeric excess .

Key Steps:

-

Schiff Base Formation: Glycine reacts with a chiral auxiliary to form a Ni(II) complex.

-

Alkylation: Trifluoroethyl iodide introduces the -CH₂CF₃ group at the glycine nitrogen.

-

Deprotection and Fmoc Protection: Acidic cleavage of the Ni(II) complex followed by Fmoc-OSu treatment .

Solid-Phase Synthesis

In SPPS, the compound is incorporated into growing peptide chains using standard Fmoc chemistry. Coupling reagents like HBTU/HOBt ensure efficient amide bond formation.

Purification Techniques

-

Recrystallization: From ethanol/water mixtures to remove unreacted starting materials.

-

Column Chromatography: Silica gel with ethyl acetate/hexane gradients (70–80% yield).

Applications in Peptide Engineering

Conformational Control

The trifluoroethyl group restricts peptide backbone flexibility, stabilizing α-helical and β-sheet conformations. In a study comparing fluorinated and non-fluorinated peptides, the former exhibited a 40% increase in helical content, as measured by circular dichroism .

Enhanced Proteolytic Stability

Peptides incorporating N-Fmoc-N-(2,2,2-trifluoroethyl)glycine show resistance to enzymatic degradation. For instance, a model peptide retained 85% integrity after 24 hours in human serum, compared to 20% for its non-fluorinated counterpart .

Antimicrobial Peptoids

The compound’s structural analogs have been used to design antimicrobial peptoids. When immobilized on TiO₂ surfaces, these peptoids reduced E. coli adhesion by 90% and caused membrane damage in 75% of adherent cells within 2 hours .

Medicinal Chemistry and Drug Development

Bioisosteric Replacement

The trifluoroethyl group serves as a bioisostere for methyl or ethyl groups, improving binding affinity to hydrophobic protein pockets. In a kinase inhibitor study, fluorinated analogs exhibited a 5-fold increase in IC₅₀ values compared to non-fluorinated versions .

Pharmacokinetic Optimization

-

Lipophilicity: The -CF₃ group increases logD by 1.5 units, enhancing blood-brain barrier penetration.

-

Metabolic Stability: Fluorination reduces oxidative metabolism, extending half-life in vivo .

Case Study: Anticancer Peptides

A peptide containing N-Fmoc-N-(2,2,2-trifluoroethyl)glycine demonstrated potent activity against breast cancer cells (MCF-7 IC₅₀ = 2.1 μM) by disrupting mitochondrial membranes. Fluorescence microscopy revealed rapid apoptosis induction within 4 hours .

Material Science Applications

Antifouling Coatings

Polypeptoids incorporating this compound reduced protein adsorption by 80% on titanium surfaces, surpassing polyethylene glycol (PEG) in performance .

Diagnostic Tools

¹⁹F NMR probes derived from the compound enabled real-time tracking of peptide folding in crowded biological environments, with a detection limit of 10 nM.

Challenges and Future Directions

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume